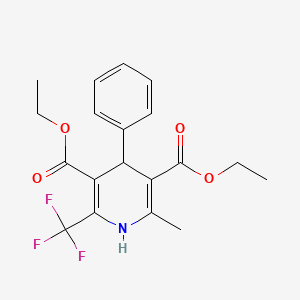![molecular formula C7H8FN B13911406 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B13911406.png)
2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile is a fluorinated bicyclo[1.1.1]pentane derivative.
Méthodes De Préparation
The synthesis of 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile typically involves the incorporation of a fluorine atom into the bicyclo[1.1.1]pentane core. One common method involves the use of fluoro-substituted precursors and subsequent reactions to introduce the acetonitrile group . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where the fluorine atom or other groups are replaced by different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile involves its interaction with molecular targets through its fluorinated bicyclo[1.1.1]pentane core. This interaction can affect various pathways, depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds include other fluorinated bicyclo[1.1.1]pentane derivatives. What sets 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile apart is its unique combination of a fluorine atom and an acetonitrile group, which imparts distinct chemical and physical properties . Other similar compounds include:
- 1-Fluoro-3-bicyclo[1.1.1]pentane
- 2-Fluoro-1-bicyclo[1.1.1]pentane .
Propriétés
Formule moléculaire |
C7H8FN |
|---|---|
Poids moléculaire |
125.14 g/mol |
Nom IUPAC |
2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile |
InChI |
InChI=1S/C7H8FN/c8-7-3-6(4-7,5-7)1-2-9/h1,3-5H2 |
Clé InChI |
IRHMAXCAGCCTFJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)
![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)

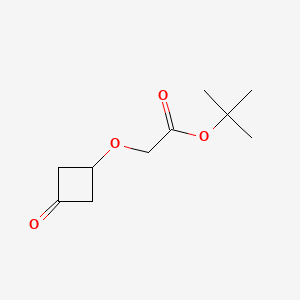


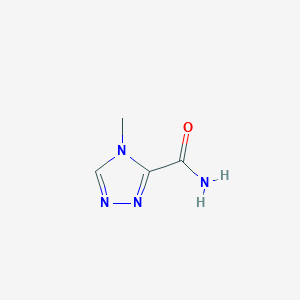
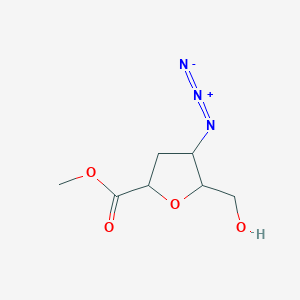
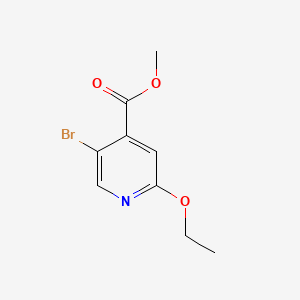


![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)

